molecular formula C16H20N4O3S B6505728 1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]- CAS No. 923138-88-9

1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-

Cat. No.: B6505728
CAS No.: 923138-88-9
M. Wt: 348.4 g/mol
InChI Key: BBTKVZRNODEMDG-UHFFFAOYSA-N
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Description

1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]- (CAS: 923138-88-9) is a heterocyclic compound with the molecular formula C₁₆H₂₀N₄O₃S and a molecular weight of 348.4 g/mol . Its structure features:

  • A 5-hydroxymethyl-substituted imidazole core, enhancing hydrophilicity and metabolic stability.
  • A thioether linkage (S-CH₂) connecting the imidazole to a 2-oxoethyl group, which may influence redox reactivity and membrane permeability.

This compound is structurally related to nitroimidazoles and other imidazole derivatives with documented pharmacological activities, such as antimicrobial, antitumor, and antiparasitic effects .

Properties

IUPAC Name

2-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-17-14(22)9-20-13(10-21)8-19-16(20)24-11-15(23)18-7-12-5-3-2-4-6-12/h2-6,8,21H,7,9-11H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTKVZRNODEMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116281
Record name 5-(Hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-1H-imidazole-1-acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923138-88-9
Record name 5-(Hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-1H-imidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923138-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

De Novo Synthesis via α-Bromo-Ketone Cyclization

A validated method involves reacting α-bromo-ketones with formamide under thermal conditions to construct the imidazole core. For instance, 4-phenyl-imidazole derivatives are synthesized by heating α-bromo-acetophenone with formamide at 120°C for 6 hours, achieving yields of 78–85%. This method ensures regiochemical control, critical for subsequent substitutions at the 1-, 2-, and 5-positions.

Mechanistic Insight :

  • Formamide acts as a nitrogen source, facilitating cyclization through nucleophilic attack.

  • The α-bromo-ketone undergoes tautomerization, enabling ring closure via intramolecular condensation.

One-Pot Sequential Functionalization

Introduction of the 5-Hydroxymethyl Group

The 5-hydroxymethyl moiety is installed via formaldehyde-mediated hydroxymethylation or protective group strategies .

Direct Hydroxymethylation with Paraformaldehyde

A patent-derived method reacts 4-methylimidazole with 1.05–1.1 equivalents of paraformaldehyde in saturated NaCl solution containing 0.15–0.30 equivalents of NaOH. The reaction proceeds at 30–40°C for 26–40 hours, yielding 4(5)-hydroxymethyl-5(4)-methylimidazole (MHI) with >97% purity after cold-water washing.

Optimization Parameters :

  • Temperature : Elevated temperatures (>40°C) promote side products like DMHI (dimethylimidazole).

  • Base Stoichiometry : Excess NaOH accelerates formaldehyde decomposition, reducing yields.

Protective Group Strategy

For sensitive substrates, the hydroxymethyl group is introduced via:

  • Protection of the imidazole N-1 position with trityl chloride.

  • Lithiation at C-2 followed by formylation with DMF.

  • Reduction of the aldehyde to hydroxymethyl using NaBH₄.

N-Methyl Acetamide Functionalization at Position 1

The N-methyl acetamide group is introduced through alkylation or acyl-transfer reactions .

Alkylation with Chloroacetamide

Deprotonation of the imidazole N-1 position with NaH enables reaction with N-methyl-chloroacetamide. A study achieved 68% yield by reacting imidazole with N-methyl-chloroacetamide in THF at 0°C, followed by gradual warming to room temperature.

Side Reactions :

  • Competing N-3 alkylation is suppressed using bulky bases like LDA.

Acyl-Transfer from Activated Esters

Ethyl acetamide derivatives react with imidazole in the presence of Lewis acids (e.g., ZnCl₂), facilitating acyl transfer to the N-1 position. Yields up to 72% are reported using this method.

Thioether Side Chain Installation at Position 2

The 2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]- group is appended via thiol-alkylation or Mitsunobu reactions .

Thiol-Alkylation with Bromoacetyl Intermediates

  • Synthesis of 2-bromoacetylbenzylamine by reacting benzylamine with bromoacetyl bromide.

  • Thiol-displacement using 2-mercaptoimidazole derivatives in DMF with K₂CO₃ as base.

Conditions :

  • Solvent : DMF or acetonitrile.

  • Temperature : 50–60°C for 4–6 hours.

  • Yield : 65–70% after column chromatography.

Mitsunobu Reaction for S-Alkylation

A Mitsunobu protocol couples 2-mercaptoimidazole with 2-hydroxyethylbenzylamide using DIAD and PPh₃. This method offers superior stereochemical control but requires anhydrous conditions.

Purification and Characterization

Crystallization and Filtration

Crude products are purified via:

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline solids.

  • Cold-Water Washing : Removes NaCl and unreacted formaldehyde.

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 3.21 (s, N-CH₃), 4.50 (s, CH₂OH), 7.30–7.45 (m, benzyl aromatic).

  • IR : 1722 cm⁻¹ (C=O), 3387 cm⁻¹ (NH).

Chromatographic Purity :

  • HPLC analysis confirms <0.5% residual DMHI or MI.

Challenges and Optimizations

Regioselectivity in Imidazole Substitution

Competing N-1 vs. N-3 alkylation is mitigated by:

  • Steric hindrance : Use of bulky alkylating agents.

  • Electronic effects : Electron-withdrawing groups direct substitution to N-1.

Stability of the Thioether Linkage

Oxidation to sulfone is prevented by:

  • Conducting reactions under nitrogen atmosphere.

  • Adding antioxidants like BHT during purification.

Industrial-Scale Considerations

Continuous Flow Reactors

Patents highlight the use of continuous flow systems for:

  • Improved heat transfer during exothermic hydroxymethylation.

  • Reduced reaction times (2–4 hours vs. 40 hours batch).

Cost-Efficiency Metrics

  • Atom Economy : One-pot methods achieve 85–90% atom utilization.

  • Solvent Recovery : Ethanol and acetonitrile are reclaimed via distillation .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S and a molecular weight of 348.4 g/mol. Its structure features an imidazole ring, which is known for its biological activity and versatility in medicinal chemistry. The presence of the acetamide group enhances its solubility and potential bioactivity.

Heme Oxygenase-1 Inhibition

One of the notable applications of this compound is as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in various pathological conditions, including cancer. Research has shown that HO-1 overexpression is associated with poor prognosis and chemoresistance in tumors. The design and synthesis of acetamide-based HO-1 inhibitors have been explored, where modifications to the imidazole structure have led to compounds with promising anticancer activity against prostate, lung, and glioblastoma cancer cells .

Table 1: HO-1 Inhibition Activity of Imidazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
7l≤ 8U87MG
7iTBDDU145
7jTBDA549

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a candidate for studying enzyme inhibition mechanisms. For instance, similar compounds have demonstrated inhibition of enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in pathogens like Mycobacterium tuberculosis. This suggests that the compound could be explored further for its potential in developing novel therapeutics against tuberculosis .

Case Studies and Research Findings

Several studies have highlighted the importance of imidazole derivatives in drug discovery:

  • Antitumor Activity : A study evaluated a series of imidazole-based compounds for their anticancer properties, demonstrating that structural modifications can significantly enhance potency against specific cancer cell lines .
  • Antimicrobial Agents : Research into imidazole derivatives has identified several compounds with high efficacy against resistant strains of bacteria, indicating a potential pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include inhibition of enzyme activity, disruption of metabolic processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Etanidazole (CAS: 22668-01-5)

  • Structure : Contains a 2-nitroimidazole core with an N-(2-hydroxyethyl)acetamide side chain.
  • Molecular Formula : C₇H₁₀N₄O₄ (MW: 214.18 g/mol) .
  • Key Differences :
    • The target compound replaces Etanidazole’s nitro group with a hydroxymethyl group , eliminating nitro-associated toxicity risks (e.g., free radical generation) .
    • The thioether linkage in the target compound may enhance stability compared to Etanidazole’s oxygen-based linkages.

BNZ (2-Nitro-N-(phenylmethyl)-1H-imidazole-1-acetamide)

  • Structure: Shares the imidazole-acetamide backbone and benzylamino group but includes a 2-nitro substituent .
  • Key Differences :
    • The target compound’s 5-hydroxymethyl group and thioether linkage differentiate it from BNZ’s nitroimidazole scaffold.
  • Pharmacological Profile: BNZ inhibits Trypanosoma cruzi (Chagas disease) by disrupting protein synthesis.

N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (CAS: 1105191-60-3)

  • Structure : Features a 5-hydroxymethyl-imidazole core and thiol group (SH) at position 2, with a cyclopentyl acetamide chain .
  • Key Differences: The target compound replaces the thiol group with a thioether (S-CH₂), improving stability and reducing susceptibility to oxidation. The N-methyl and phenylmethylamino groups in the target compound enhance lipophilicity compared to the cyclopentyl group in this analog.
  • Pharmacological Profile: Thiol-containing imidazoles often exhibit antioxidant properties, while the target compound’s thioether and benzylamino groups may favor enzyme inhibition or receptor binding .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Physicochemical Properties

Compound Molecular Weight LogP* Water Solubility Key Functional Groups
Target Compound 348.4 1.8 Moderate Hydroxymethyl, Thioether
Etanidazole 214.18 0.5 High Nitro, Hydroxyethyl
BNZ 291.3 2.1 Low Nitro, Benzylamino
N-Cyclopentyl analog 255.34 1.2 Moderate Thiol, Cyclopentyl

*LogP values estimated using fragment-based methods.

Key Observations:

  • The target compound’s balanced LogP (1.8) suggests favorable membrane permeability and oral bioavailability compared to BNZ (LogP 2.1) and Etanidazole (LogP 0.5) .

Antimicrobial Potential

  • Imidazole derivatives with thioether linkages (e.g., thiadiazoles in ) exhibit broad-spectrum antimicrobial activity by disrupting microbial enzyme systems .
  • The target compound’s benzylamino group may target bacterial or fungal cell walls, similar to β-lactam antibiotics .

Antiparasitic Activity

  • BNZ’s mechanism involves nitro-reduction to generate cytotoxic free radicals . The target compound lacks a nitro group but may inhibit parasitic enzymes via thioether-mediated sulfur interactions or benzylamino group binding .

Biological Activity

1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular form.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H20N4O2S
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 923138-88-9

Antitumor Activity

Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. Specifically, compounds similar to 1H-Imidazole-1-acetamide have demonstrated inhibitory effects on various cancer cell lines. For instance, a study focused on heme oxygenase-1 (HO-1) inhibitors showed that certain imidazole-based compounds exhibited potent anticancer activity against glioblastoma (U87MG) cells .

The mechanism by which these compounds exert their biological effects often involves modulation of enzyme activity. For example, HO-1 is implicated in cancer cell survival and resistance to chemotherapy. Inhibiting HO-1 can lead to increased apoptosis in tumor cells .

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. A review indicated that various imidazole compounds possess significant antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table: Biological Activities of Imidazole Derivatives

Activity TypeCompound ExampleTarget Organism/Cell LineIC50 (μM)
Antitumor7lU87MG<8
Antibacterial5aE. coli15
Antifungal5bC. albicans11

Study 1: Antitumor Efficacy

In a systematic evaluation of imidazole derivatives, one study reported that compound 7l exhibited significant antitumor activity by inhibiting HO-1 in U87MG glioblastoma cells. The study concluded that targeting HO-1 could be a viable strategy for enhancing the efficacy of existing cancer therapies .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of various imidazole derivatives, including those structurally related to 1H-Imidazole-1-acetamide. The results indicated that these compounds displayed varying degrees of inhibition against both gram-positive and gram-negative bacteria, showcasing their broad-spectrum antimicrobial capabilities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1H-imidazole-1-acetamide derivatives, and what critical reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step pathways, starting with the formation of the imidazole core via cyclization reactions. Key steps include:

  • Step 1 : Condensation of substituted amines with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions to form the imidazole ring .
  • Step 2 : Introduction of the thioether linkage via nucleophilic substitution (e.g., reacting with thiols or disulfides) .
  • Step 3 : Acetamide functionalization using activated esters or coupling agents like EDC/HOBt .
  • Critical Parameters : Temperature (40–80°C for cyclization), solvent polarity (DMF or THF for solubility), and stoichiometric control of sulfur-containing reagents to minimize side reactions .

Q. How can structural characterization be effectively performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the imidazole ring and acetamide group. For example, the hydroxymethyl group (-CH₂OH) shows characteristic peaks at δ 4.5–5.0 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₁N₄O₃S: 349.13) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ confirm C=O stretches from acetamide and oxoethyl groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values determined for S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) to map transition states and confirm nucleophilic attack pathways at sulfur centers .
  • Isotopic Labeling : Use ³⁴S-labeled reagents to trace sulfur incorporation via mass spectrometry .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : React with HCl or sodium salts to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Stability Testing : Accelerated degradation studies under varied pH (2–9) and temperature (4–40°C) with HPLC monitoring .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified phenylmethylamino or hydroxymethyl groups (e.g., halogenation or methylation) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with the thioether group) .
  • Bioisosteric Replacement : Replace the thioether with selenoether or ether linkages to assess potency changes .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods to rule out false positives .
  • Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple concentrations to confirm potency trends .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess reproducibility between assay replicates .

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